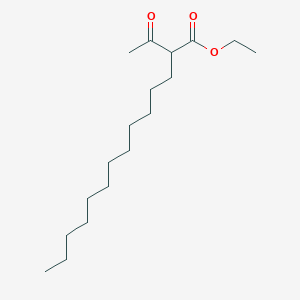
Ethyl 2-acetyltetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyltetradecanoate is an organic compound with the molecular formula C₁₈H₃₄O₃. It is an ester, which is a type of chemical compound derived from an acid (in this case, a carboxylic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyltetradecanoate can be synthesized through the esterification reaction between 2-acetyltetradecanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-acetyltetradecanoic acid+ethanol→Ethyl 2-acetyltetradecanoate+water
Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors where the reactants are continuously stirred and heated to optimize the reaction rate. The reaction mixture is then subjected to distillation to separate the desired ester from the by-products and unreacted starting materials.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-acetyltetradecanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 2-acetyltetradecanoic acid and ethanol.
Reduction: 2-acetyltetradecanol.
Transesterification: A different ester depending on the alcohol used.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyltetradecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mecanismo De Acción
The mechanism by which Ethyl 2-acetyltetradecanoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ester bond can be hydrolyzed by esterases, releasing the active components that can then exert their effects on molecular targets and pathways.
Comparación Con Compuestos Similares
Ethyl 2-acetyltetradecanoate can be compared with other esters such as ethyl acetate and ethyl butanoate. While all these compounds share the ester functional group, they differ in their carbon chain lengths and substituents, which influence their physical and chemical properties. For example:
Ethyl acetate: Has a shorter carbon chain and is commonly used as a solvent.
Ethyl butanoate: Known for its fruity aroma and used in flavorings.
This compound is unique due to its longer carbon chain and the presence of an acetyl group, which can impart different chemical reactivity and biological activity compared to shorter-chain esters.
Propiedades
Número CAS |
5397-53-5 |
|---|---|
Fórmula molecular |
C18H34O3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
ethyl 2-acetyltetradecanoate |
InChI |
InChI=1S/C18H34O3/c1-4-6-7-8-9-10-11-12-13-14-15-17(16(3)19)18(20)21-5-2/h17H,4-15H2,1-3H3 |
Clave InChI |
GVLFJFFKGKRKHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
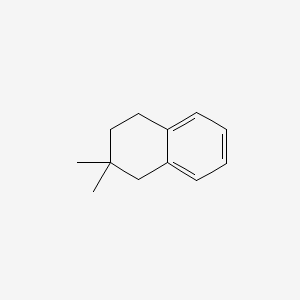
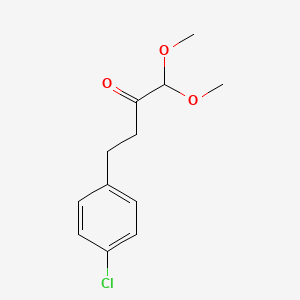


![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)

![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
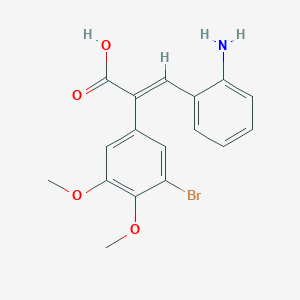

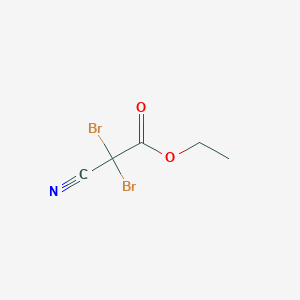
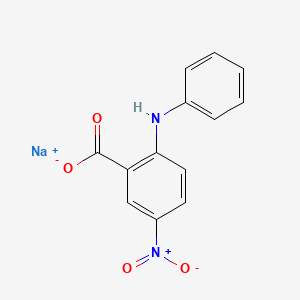

![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
